Strictinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

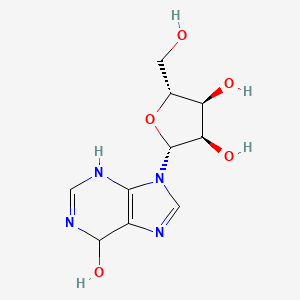

Strictinin is a bioactive chemical of the ellagitannin family of hydrolyzable tannins . It is found in many plants as a minor constituent . This compound shows activity against the influenza virus . It is also a major ingredient in Pu’er tea .

Synthesis Analysis

This compound was first identified in the leaves of Casuarina stricta and Stachyurus praecoxwith . It has been detected as a minor active constituent in several plant species . High-yield production of this compound has also been achieved via intramolecular coupling of gallates .

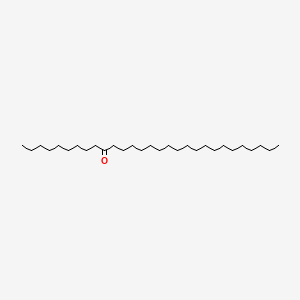

Molecular Structure Analysis

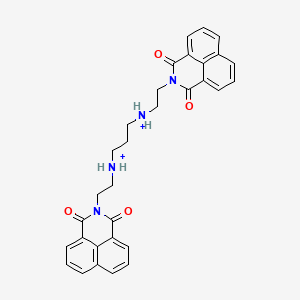

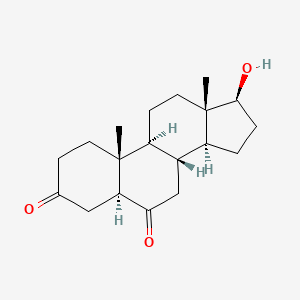

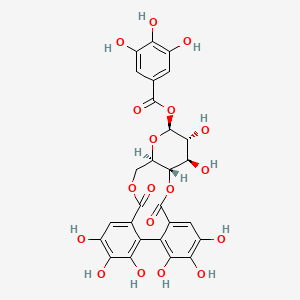

The IUPAC name of this compound is β-D-Glucopyranose 4,6- (4,4′,5,5′,6,6′-hexahydroxy [1,1′-biphenyl]-2,2′-dicarboxylate) 1- (3,4,5-trihydroxybenzoate) . Its molecular formula is C27H22O18 , and it has an average mass of 634.453 Da .

Scientific Research Applications

Antiviral Effects

Strictinin exhibits notable antiviral properties. It has been found to prevent the replication of human, duck, and swine influenza A viruses in vitro at non-toxic concentrations. This effect extends to influenza B virus and human parainfluenza virus type-1 as well (Saha et al., 2010). Additionally, this compound from Pu'er tea, after thermal degradation into ellagic acid and gallic acid, showed enhanced antiviral activity against human influenza virus (Chen et al., 2014).

Antibacterial and Laxative Activities

This compound isolated from Pu'er tea demonstrated antibacterial activity against Propionibacterium acnes and Staphylococcus epidermidis. It also showed laxative activity in rats, presumably by accelerating small intestinal transit (Hsieh et al., 2016).

Antimicrobial Mechanism

This compound isomers extracted from the root of Rosa roxburghii Tratt were found to have an antimicrobial mechanism against Escherichia coli involving oxidative stress and protein synthesis disorder (Ma et al., 2019).

Pancreatic Lipase Inhibition and Anti-Obesity Effects

In a study, this compound isolated from Pu'er tea inhibited pancreatic lipase in vitro and exhibited anti-obesity effects in mice. It reduced body weight gain, fat accumulation, and levels of blood triglyceride, cholesterol, and glucose in mice fed a high-fat diet (Tzu-Yin et al., 2018).

Antioxidant Properties

This compound has demonstrated effective antioxidant properties against lipid peroxidation, which could have implications for health and disease management (Zhou et al., 2004).

Hyperuricemia Alleviation

This compound from Pu'er tea was evaluated for its effects on hyperuricemia. It was found to significantly reduce xanthine oxidase activity, uric acid production, and inflammation in mouse hepatocytes, suggesting its potential as a functional ingredient for preventing hyperuricemia (Huang et al., 2023).

Anticancer Effects

This compound exhibits potential as an anticancer agent. A study highlighted its effectiveness in repressing triple negative breast cancer survival and migration through modulation of the PI3K/AKT/GSK3ß pathway, indicating its therapeutic potential in cancer treatment (Fultang et al., 2019).

Inhibitory Effect on IgE Production

This compound has been found to inhibit IgE production through the inhibition of IL-4-mediated signaling in B cells, suggesting its utility in managing allergic diseases (Tachibana et al., 2001).

Dental Health

This compound in Pu'er tea was observed to prevent biofilm formation of cariogenic bacteria, Streptococcus mutans and Streptococcus sobrinus, indicating its potential role in dental health (Liao et al., 2021).

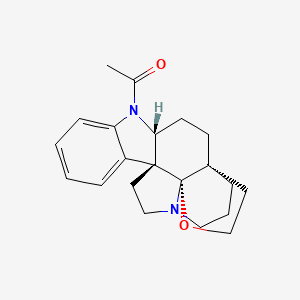

Mechanism of Action

Strictinin interacts strongly with Receptor Tyrosine Kinase Orphan like 1 (ROR1) . Via its interaction and inhibition of ROR1, this compound reduces AKT phosphorylation on ser-473, inhibiting downstream phosphorylation and inhibition of GSK3β . This leads to decreased cell survival and activation of the caspase-mediated intrinsic apoptotic cascade . This compound treatment also represses cell migration and invasion in a beta-catenin independent manner .

Future Directions

Strictinin has been demonstrated to possess several functional activities, and more functional activities and practical applications of this compound are scientifically anticipated in follow-up research . It is also the key ingredient in Pu’er tea that acts as a herbal medicine . In functionally-based applications, an instant powder of Pu’er tea infusion was formulated as an active raw material to be supplemented in food, cosmetics, and beverages . A new type of tea named Bitter Citrus Tzen Tea was developed by combining three teas empirically consumed to expel the cold, and new edible oral care products were designed for caries prevention by supplementation with Pu’er tea extract .

properties

IUPAC Name |

(3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)23-13(43-27)5-42-25(40)7-3-11(30)17(33)19(35)14(7)15-8(26(41)44-23)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-38H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIJLTSMNXUNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517-46-4 |

Source

|

| Record name | Strictinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1215735.png)